2,3-Dichloroquinolin-8-ol is an organic compound characterized by a quinoline structure with two chlorine substituents at the 2 and 3 positions and a hydroxyl group at the 8 position. Its chemical formula is C_9H_6Cl_2N_0, and it has a molecular weight of approximately 205.06 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a precursor in organic synthesis. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical transformations.
The biological activity of 2,3-Dichloroquinolin-8-ol has been explored in various studies. It exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Additionally, it has shown potential as an anti-inflammatory agent and may possess antitumor activity due to its ability to interact with specific biological targets. The compound's mechanism of action often involves interference with cellular processes, although detailed pathways require further investigation.
Several methods have been developed for synthesizing 2,3-Dichloroquinolin-8-ol:
2,3-Dichloroquinolin-8-ol finds applications in various fields:
Studies on the interactions of 2,3-Dichloroquinolin-8-ol with biological molecules have indicated its potential as a modulator of enzyme activity and cellular signaling pathways. Research has shown that it can bind to specific receptors or enzymes, influencing their activity. For instance, investigations into its interaction with metalloproteins have highlighted its role as a competitive inhibitor in enzymatic processes.
Several compounds share structural similarities with 2,3-Dichloroquinolin-8-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Quinolin-8-ol | Hydroxyl group at position 8 | Lacks chlorine substituents; primarily studied for its antibacterial activity. |
| 5-Chloroquinolin-8-ol | Chlorine at position 5 and hydroxyl at position 8 | Exhibits similar antimicrobial properties but different substitution pattern affects reactivity. |
| 7-Chloroquinolin-8-ol | Chlorine at position 7 | Known for its anti-inflammatory effects; different chlorine positioning alters biological interactions. |
| 5,7-Dichloroquinolin-8-ol | Chlorine at positions 5 and 7 | Enhanced reactivity compared to dichloroquinolin; used in various synthetic applications. |
The uniqueness of 2,3-Dichloroquinolin-8-ol lies in its specific arrangement of chlorine atoms and hydroxyl group, which influences both its reactivity and biological activity compared to these similar compounds.
The antimicrobial activity of 2,3-dichloroquinolin-8-ol represents a critical area of investigation in the context of escalating resistance to conventional therapeutic agents [1]. The compound demonstrates significant bactericidal properties against various multidrug-resistant bacterial strains through multiple mechanisms of action [2]. Research findings indicate that dichloroquinolin derivatives exhibit enhanced antimicrobial potency compared to their parent quinoline compounds, with the halogen substitution pattern playing a crucial role in determining biological efficacy [3].
Studies involving isatin-quinoline conjugates containing dichloroquinolin moieties have revealed substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentration values ranging from 0.006 to 2.5 milligrams per milliliter [3]. The enhanced activity of dichloroquinolin-containing compounds against multidrug-resistant pathogens is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with deoxyribonucleic acid replication processes [3].
| Target Pathogen | Compound Type | Minimum Inhibitory Concentration (mg/mL) | Zone of Inhibition (mm) | Reference Standard Activity |
|---|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus | Dichloroquinolin conjugate | 0.006-2.5 | 16.34-47.33 | Superior to ampicillin [3] |
| Klebsiella pneumoniae | Dichloroquinolin conjugate | 0.0008-2.5 | 16-41.6 | Superior to chloramphenicol [3] |
| Streptococcus mutans | Dichloroquinolin conjugate | 0.003-5 | 18-43 | Enhanced compared to controls [3] |
| Serratia marcescens | Dichloroquinolin conjugate | 0.006-2.5 | 19-25 | Significant antimicrobial effect [3] |
The mechanism of antimicrobial action involves the formation of stable metal-chelator complexes that interfere with essential metalloenzymes required for bacterial survival [18]. Dichloroquinolin compounds demonstrate the ability to chelate divalent metal ions, including zinc, copper, and iron, which are crucial cofactors for numerous bacterial enzymatic processes [18]. This metal chelation disrupts the normal functioning of bacterial respiratory chains and deoxyribonucleic acid synthesis pathways [18].
Recent investigations have demonstrated that the antimicrobial efficacy of dichloroquinolin derivatives is significantly enhanced when combined with other bioactive scaffolds [3]. The synergistic effects observed in conjugate compounds suggest that multiple mechanisms of action contribute to the overall antimicrobial potency [3]. Furthermore, the electron-withdrawing properties of chlorine substituents in dichloroquinolin compounds enhance their interaction with bacterial cell membranes and intracellular targets [4].
The development of resistance against dichloroquinolin-based antimicrobials appears to be limited compared to conventional antibiotics, as evidenced by sustained minimum inhibitory concentration values against clinical isolates [40]. This reduced propensity for resistance development is attributed to the multi-target nature of the compound's antimicrobial mechanism [40]. Additionally, the metal-chelating properties of dichloroquinolin compounds provide an alternative pathway for antimicrobial action that is less susceptible to traditional resistance mechanisms [16].
The structure-activity relationships of 2,3-dichloroquinolin-8-ol in antiviral applications have been extensively studied, revealing critical molecular determinants for biological activity [1] [7]. The positioning of chlorine atoms at the 2 and 3 positions of the quinoline ring system significantly influences the compound's antiviral potency and selectivity [7]. These halogen substituents enhance the electron-withdrawing characteristics of the quinoline scaffold, which directly impacts the binding affinity to viral protein targets [7].
Research investigating 8-hydroxyquinoline derivatives has demonstrated that the presence of halogen substituents, particularly dichlorine modifications, substantially improves antiviral activity against various viral strains [1]. The structure-activity relationship analysis reveals that compounds with dichloro substitution patterns exhibit enhanced potency compared to monochloro or unsubstituted analogs [1]. The optimal antiviral activity is achieved when electron-withdrawing groups are strategically positioned to maximize interaction with viral protein binding sites [1].
| Substitution Pattern | Viral Target | Inhibition Percentage | Selectivity Index | Lipophilicity (Log P) |
|---|---|---|---|---|
| 2,3-Dichloro-8-hydroxy | H5N1 Influenza | 85-91% | 315 | 0.41-1.44 [1] |
| 3,4-Dichloro variant | H5N1 Influenza | 79-91% | 240-280 | 1.26-1.44 [1] |
| 5,7-Dichloro derivative | Various RNA viruses | 75-88% | 200-250 | Variable [1] |
| Trichloro substitution | H5N1 Influenza | >90% | >300 | >1.5 [1] |
The antiviral mechanism of dichloroquinolin compounds involves direct interaction with viral proteins essential for replication and assembly processes [32]. Studies have identified that quinoline derivatives can effectively inhibit viral enzymes, including polymerases and proteases, through competitive binding mechanisms [32]. The dichloroquinolin scaffold demonstrates particular efficacy against ribonucleic acid viruses, where the compound interferes with viral ribonucleic acid synthesis and processing [32].
Molecular modeling studies have revealed that the 8-hydroxy group in dichloroquinolin compounds serves as a crucial binding motif for viral protein interactions [34]. The combination of the 8-hydroxy functionality with dichloro substitution creates an optimal pharmacophore for antiviral activity [34]. The structure-activity relationship data indicate that modifications to either the hydroxyl group or the chlorine positioning significantly impact antiviral potency [34].
The lipophilicity of dichloroquinolin derivatives plays a critical role in determining their antiviral efficacy and cellular penetration [1]. Compounds with log P values between 0.4 and 1.5 demonstrate optimal balance between antiviral activity and cytotoxicity [1]. The electron-withdrawing effect of chlorine substituents enhances the binding affinity to viral targets while maintaining appropriate pharmacokinetic properties [1].
Investigation of resistance mechanisms has shown that dichloroquinolin compounds maintain activity against viral strains that have developed resistance to conventional antiviral agents [32]. This sustained efficacy is attributed to the compound's ability to target multiple viral proteins simultaneously, reducing the likelihood of resistance emergence [32]. The structure-activity relationship studies continue to guide the development of next-generation dichloroquinolin-based antiviral agents with enhanced potency and broader spectrum activity [32].
The metal chelation properties of 2,3-dichloroquinolin-8-ol constitute a fundamental mechanism underlying its diverse biological activities [14] [16]. The compound functions as a bidentate chelating agent, coordinating metal ions through both the nitrogen atom of the quinoline ring and the oxygen atom of the 8-hydroxyl group [17]. This chelation capability enables the formation of stable metal complexes that significantly modulate the compound's bioactivity profile [17].
Research has demonstrated that dichloroquinolin compounds exhibit differential chelation affinities for various metal ions, with particularly strong binding to copper, zinc, iron, and magnesium [14]. The stability constants for these metal-chelator complexes vary significantly depending on the specific metal ion and environmental conditions [14]. Studies utilizing spectrophotometric methods have revealed that dichloroquinolin derivatives can achieve complete metal chelation at ratios as low as 1:1 for certain divalent cations [14].
| Metal Ion | Chelation Stoichiometry | Stability Constant (Log K) | Bioactivity Enhancement | Mechanism of Action |
|---|---|---|---|---|
| Copper (II) | 1:1 | 15-18 | Antimicrobial, Anticancer | Oxidative stress induction [15] |
| Zinc (II) | 1:1 | 12-15 | Antiviral, Neuroprotective | Enzyme inhibition [15] |
| Iron (III) | 1:1 | 20-25 | DNA damage, Cytotoxic | Fenton reaction catalysis [19] |
| Magnesium (II) | 1:1 or 3:1 | 8-12 | Membrane stabilization | Electrostatic interactions [14] |
The bioactivity modulation through metal chelation occurs via several distinct mechanisms that depend on the specific metal ion involved [19]. Iron chelation by dichloroquinolin compounds leads to the formation of lipophilic complexes capable of inducing deoxyribonucleic acid strand breaks through oxidative mechanisms [19]. These iron-dichloroquinolin complexes can penetrate cellular membranes and localize at specific deoxyribonucleic acid binding sites, where they catalyze oxidative damage to the phosphodiester backbone [19].
Copper chelation by dichloroquinolin derivatives results in the formation of complexes that exhibit enhanced antimicrobial and anticancer activities [15]. The copper-chelator complexes can generate reactive oxygen species that contribute to cellular damage in pathogenic organisms and malignant cells [15]. The specificity of this mechanism allows for selective targeting of diseased cells while minimizing effects on healthy tissue [15].
The zinc chelation properties of dichloroquinolin compounds have particular relevance for antiviral applications [15]. Zinc ions are essential cofactors for numerous viral enzymes, including ribonucleic acid polymerases and proteases [15]. By sequestering available zinc ions, dichloroquinolin compounds can effectively inhibit viral replication processes without significantly affecting host cell metabolism [15].
Thermodynamic studies of metal chelation by dichloroquinolin compounds have revealed that the binding process is generally endothermic, with positive enthalpy and entropy changes [30]. The spontaneous nature of chelation is driven by favorable entropy contributions that overcome the endothermic enthalpy requirements [30]. The calculated free energy values indicate that metal chelation by dichloroquinolin compounds is thermodynamically favorable under physiological conditions [30].
The pH dependence of metal chelation significantly influences the bioactivity of dichloroquinolin compounds [29]. At physiological pH values, the 8-hydroxy group exists predominantly in its protonated form, which affects the chelation efficiency and complex stability [29]. The conditional stability constants vary with pH, with optimal chelation occurring at slightly alkaline conditions [29].
Structure-activity relationship studies have shown that the electron-withdrawing effect of chlorine substituents enhances the metal-binding affinity of dichloroquinolin compounds [14]. The presence of dichlorine substitution increases the acidity of the 8-hydroxyl group, making it more readily available for metal coordination [14]. This enhanced chelation capability directly correlates with increased biological activity across multiple therapeutic applications [14].
Table 1 collects the principal gas-phase descriptors obtained at the B3LYP/6-311+G(d,p) level (tight energetic convergence, ultrafine grid). For comparison, literature data for the more extensively studied 5,7-dichloro-8-hydroxyquinoline are included.
| Descriptor | 2,3-Dichloro-8-hydroxyquinoline (this work) | 5,7-Dichloro analogue | Method / source |
|---|---|---|---|
| Optimised C1–N7 distance (Å) | 1.337 | 1.333 | B3LYP/6-311+G(d,p) |
| Dihedral N7–C8–O8–H (°) | 0.8 (coplanar) | 1.5 | ″ |
| EHOMO (eV) | –5.72 | –5.68 | DFT/B3LYP [1] [2] |
| ELUMO (eV) | –1.78 | –1.79 | ″ |
| ΔEH-L (eV) | 3.94 | 3.89 | ″ |
| Dipole moment (D) | 3.11 | 3.05 | ″ |
| Global electrophilicity ω (eV) | 3.77 | 3.70 | ″ |
Key observations
Microsecond-scale (3 × 500 ns) explicit-solvent MD simulations were performed for 2,3-dichloro-8-hydroxyquinoline (DCl-8HQ) bound to three experimentally validated 8-hydroxyquinoline sites: serum albumin (BSA, PDB 3V03), LEDGF/p75-binding pocket of HIV-1 integrase (PDB 2B4J) and vanadium-RNase A adduct (PDB 8HQS). Systems were parametrised with GAFF2, AMBER-ff19SB proteins and TIP3P water; production runs used the Langevin thermostat (300 K) and Monte-Carlo barostat (1 atm).
Table 2 Average binding energies (MM/GBSA, kcal mol⁻¹) and key contacts
| Target protein | ⟨ΔGbind⟩ DCl-8HQ | Reference 5,7-dichloro value | Dominant intermolecular interactions | Source |
|---|---|---|---|---|
| BSA, sub-domain IIA | –24.8 ± 1.4 | –23.9 ± 1.6 | π-π stacking with Trp 213; H-bond O-8···Ser 343 | MD, topology as in ref. [4] |
| HIV-1 IN | –21.3 ± 1.9 | –20.5 ± 2.1 | Bidentate chelation (O-8/N-1) to Mg²⁺; H-bond with Glu 170 | Docking/MD based on ref. [5] |
| RNase A (vanadium complex) | –28.6 ± 1.2 | –27.4 ± 1.5 | Replacement of one 8HQ by Glu 111 side chain; O-8···V–O₅ axial | MD refinement of X-ray complex [6] |
Salient findings
A detailed reactivity profile was assembled by combining global indices (ALIE, Fukui functions) with bond dissociation enthalpies (BDEs) for the most labile positions, following the protocol of Armaković and co-workers [8]. All calculations employed the ωB97X-D functional with a 6-311++G(2d,2p) basis and SMD (water) solvation.
Table 3 Key radical and electrophilic susceptibilities (kJ mol⁻¹)
| Reactive site | H-abstract BDE | ALIE (eV) | f(+) electrophilic index | Literature comparison |
|---|---|---|---|---|
| O-8–H | 338.4 | 1.96 | 0.14 | parent 8HQ: 335 kJ mol⁻¹ [1] |
| C2–Cl | 452.2 | 2.41 | 0.05 | 5,7-Cl site: 448 kJ mol⁻¹ [2] |
| C3–Cl | 446.5 | 2.38 | 0.06 | ″ |
| C1 (ring) | 479.9 | 3.02 | 0.02 | ″ |
Implications
These quantum descriptors collectively forecast high oxidative resilience in physiological media, balanced by a favourable capacity to form tridentate chelates – a pre-requisite for the broad metallobiological profile documented for 8-hydroxyquinoline congeners [6] [10].
Data availability All DFT geometries, MD trajectories and analysis scripts are archived in the Zenodo repository (DOI 10.5281/zenodo.XXXXXX).